Cas no 2137612-02-1 (1-(2,2-difluoropropyl)-1H-imidazol-2-amine)

1-(2,2-difluoropropyl)-1H-imidazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-783670
- 2137612-02-1
- 1-(2,2-difluoropropyl)-1H-imidazol-2-amine
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- Inchi: 1S/C6H9F2N3/c1-6(7,8)4-11-3-2-10-5(11)9/h2-3H,4H2,1H3,(H2,9,10)
- InChI Key: PQIOLUIVKYDYRT-UHFFFAOYSA-N
- SMILES: FC(C)(CN1C=CN=C1N)F
Computed Properties
- Exact Mass: 161.07645362g/mol
- Monoisotopic Mass: 161.07645362g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 43.8Ų
1-(2,2-difluoropropyl)-1H-imidazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-783670-1.0g |
1-(2,2-difluoropropyl)-1H-imidazol-2-amine |
2137612-02-1 | 1g |
$0.0 | 2023-06-06 |
1-(2,2-difluoropropyl)-1H-imidazol-2-amine Related Literature
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
Additional information on 1-(2,2-difluoropropyl)-1H-imidazol-2-amine
Professional Introduction to Compound with CAS No. 2137612-02-1 and Product Name: 1-(2,2-difluoropropyl)-1H-imidazol-2-amine
The compound with the CAS number 2137612-02-1 and the product name 1-(2,2-difluoropropyl)-1H-imidazol-2-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of imidazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of difluoropropyl and imidazol-2-amine moieties, contribute to its unique chemical properties and make it a promising candidate for further exploration in medicinal chemistry.
In recent years, imidazole derivatives have been extensively studied for their pharmacological properties. These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of fluorine atoms into the molecular structure often enhances the metabolic stability and binding affinity of these compounds, making them more effective in therapeutic applications. The specific substitution pattern in 1-(2,2-difluoropropyl)-1H-imidazol-2-amine is designed to optimize its interaction with biological targets, thereby improving its potential as a drug candidate.
One of the most compelling aspects of this compound is its potential application in the development of novel anticancer agents. Cancer research has identified several key targets that are critical for tumor growth and progression. Among these targets are kinases and other enzymes that play a crucial role in cell signaling pathways. The imidazole ring in 1-(2,2-difluoropropyl)-1H-imidazol-2-amine provides a scaffold that can be modified to interact with these targets effectively. Furthermore, the difluoropropyl group enhances the compound's ability to penetrate the cell membrane, improving its bioavailability and therapeutic efficacy.
Recent studies have demonstrated that fluorinated imidazole derivatives can inhibit the activity of various kinases involved in cancer progression. For instance, research has shown that compounds with similar structural motifs can block the activity of tyrosine kinases, which are often overexpressed in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis, making these compounds attractive for further development as anticancer drugs. The unique properties of 1-(2,2-difluoropropyl)-1H-imidazol-2-amine make it a promising candidate for clinical trials aimed at treating various forms of cancer.
Another area where this compound shows promise is in the treatment of inflammatory diseases. Chronic inflammation is a hallmark of many diseases, including arthritis and autoimmune disorders. Imidazole derivatives have been shown to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of the difluoropropyl group in 1-(2,2-difluoropropyl)-1H-imidazol-2-amine may enhance its ability to interact with these enzymes, thereby reducing inflammation and alleviating symptoms associated with these conditions.
The synthesis of 1-(2,2-difluoropropyl)-1H-imidazol-2-amine involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of fluorine atoms into the molecular structure presents unique challenges due to their high reactivity and sensitivity to certain conditions. However, advances in synthetic methodologies have made it possible to incorporate fluorine atoms efficiently while maintaining the integrity of the overall molecule. This has opened up new possibilities for designing more effective pharmaceutical agents.
In conclusion, 1-(2,2-difluoropropyl)-1H-imidazol-2-amine represents a significant advancement in pharmaceutical chemistry with potential applications in oncology and anti-inflammatory therapy. Its unique structural features make it a promising candidate for further development as a drug candidate. As research continues to uncover new biological activities and mechanisms of action for imidazole derivatives, compounds like 1-(2,2-difluoropropyl)-1H-imidazol-2-amine are likely to play an increasingly important role in the treatment of various diseases.
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